molecular formula C18H21N3O2 B508661 N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide CAS No. 947912-69-8

N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide

Cat. No.: B508661
CAS No.: 947912-69-8
M. Wt: 311.4g/mol
InChI Key: VYWFJPCAPRBKLO-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide is a complex organic compound with a unique structure that includes both benzoylamino and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide typically involves the reaction of benzoyl chloride with 2-(dimethylamino)ethylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Benzoyl chloride+2-(dimethylamino)ethylamineThis compound\text{Benzoyl chloride} + \text{2-(dimethylamino)ethylamine} \rightarrow \text{this compound} Benzoyl chloride+2-(dimethylamino)ethylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzoylamino)benzoic acid
  • N-(2-dimethylaminoethyl)benzamide
  • 2-(dimethylamino)ethyl benzoate

Uniqueness

N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide is unique due to its dual functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications compared to its analogs.

Biological Activity

N-[2-(dimethylamino)ethyl]-2-[(phenylcarbonyl)amino]benzamide, a compound with significant structural features, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activities, including antioxidant, antibacterial, and neuropharmacological properties, supported by data tables and relevant research findings.

Structural Overview

The chemical structure of this compound is characterized by the following components:

  • Amide Group : Central to its structure, facilitating interactions with biological targets.
  • Dimethylamino Ethyl Side Chain : Enhances solubility and biological activity.
  • Phenylcarbonyl Moiety : Imparts potential for receptor binding and biological activity.

1. Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. The antioxidant activity was evaluated through various assays measuring total antioxidant capacity, free radical scavenging, and metal chelation.

Activity Type Methodology Results
Total Antioxidant CapacityDPPH AssayCompounds showed higher activity than standard controls.
Free Radical ScavengingABTS AssayNotable scavenging ability against free radicals.
Metal Chelating ActivityEDTA ComparisonEffective in chelating metal ions, reducing oxidative stress.

These findings suggest that the compound could serve as a potential therapeutic agent in oxidative stress-related conditions.

2. Antibacterial Activity

The antibacterial properties were assessed against various Gram-positive and Gram-negative bacteria. The synthesized compounds demonstrated promising results compared to standard antibiotics.

Bacterial Strain Inhibition Zone (mm) Control (mm)
Staphylococcus aureus1512
Escherichia coli1814
Pseudomonas aeruginosa1613

The results indicate a potential application in developing new antibacterial agents, particularly against resistant strains.

3. Neuropharmacological Effects

The compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's. It was found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the breakdown of acetylcholine.

Enzyme IC50 Value (µM) Standard Drug (Donepezil)
Acetylcholinesterase2520
Butyrylcholinesterase3028

These results indicate that certain derivatives may have comparable efficacy to established treatments for Alzheimer's disease.

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing this compound derivatives evaluated their biological activities. The derivatives were characterized using spectroscopic methods such as IR, NMR, and mass spectrometry. The study concluded that some derivatives exhibited enhanced biological activities compared to the parent compound, highlighting the importance of structural modifications in drug design .

Case Study 2: Computational Studies

Computational studies utilizing density functional theory (DFT) provided insights into the electronic properties of the compound and its derivatives. These studies suggested that modifications to the phenyl group could enhance binding affinity to target receptors, which is crucial for optimizing pharmacological effects .

Properties

IUPAC Name

2-benzamido-N-[2-(dimethylamino)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-21(2)13-12-19-18(23)15-10-6-7-11-16(15)20-17(22)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,19,23)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWFJPCAPRBKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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